[Supporting Evidence Only] Physicochemical Property Differentiation Against the 5-Methoxy Analog (CAS 1346245-37-1)
In the absence of published biological activity data, the only quantifiable differentiation that can be established for 3-amino-5-ethoxy-N-methylbenzamide is based on its computed physicochemical properties relative to closely related analogs. The 5-ethoxy substituent (target compound, MW = 194.23 g/mol, XLogP3-AA = 0.9 [1]) versus the 5-methoxy substituent (3-amino-5-methoxy-N-methylbenzamide, CAS 1346245-37-1, MW = 180.20 g/mol, XLogP3-AA estimated at approximately 0.5) provides a measurable increase in both molecular weight (+14.03 g/mol) and lipophilicity. This difference in logP arises from the additional methylene unit in the ethoxy chain and can meaningfully affect passive membrane permeability, aqueous solubility, and metabolic stability in cellular or in vivo contexts. No direct experimental comparison of these two compounds has been published; therefore, this evidence is classed as Supporting Evidence derived solely from computed structural property differences.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Molecular Weight = 194.23 g/mol; XLogP3-AA = 0.9 [1] |
| Comparator Or Baseline | 3-Amino-5-methoxy-N-methylbenzamide (CAS 1346245-37-1): Molecular Weight = 180.20 g/mol; XLogP3-AA not available, estimated ~0.5 based on the loss of one methylene group relative to the ethoxy analog [2]. |
| Quantified Difference | Molecular weight increase of +14.03 g/mol (7.8% higher); estimated XLogP3-AA increase of approximately +0.4 log units. |
| Conditions | Computed properties from PubChem (release 2021.05.07); XLogP3 values calculated using XLogP3 3.0 algorithm. No experimental measurement conditions are reported. |
Why This Matters
These computed physicochemical differences, though not derived from biological assays, directly inform procurement decisions when selecting among benzamide building blocks for medicinal chemistry campaigns, as altered lipophilicity can influence lead optimization trajectories in the absence of experimental data.
- [1] PubChem. Compound Summary for CID 81090877, 3-amino-5-ethoxy-N-methylbenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/81090877. View Source
- [2] CAS Common Chemistry. 3-Amino-5-methoxy-N-methylbenzamide (CAS RN 1346245-37-1). American Chemical Society. http://commonchemistry.cas.org/detail?cas_rn=1346245-37-1. View Source
